2,6-Dimethylphenylhydrazine hydrochloride safety data sheet (SDS) information
2,6-Dimethylphenylhydrazine hydrochloride safety data sheet (SDS) information
Safety, Handling, and Synthetic Applications in Drug Discovery
Part 1: Executive Summary & Chemical Identity
2,6-Dimethylphenylhydrazine hydrochloride (2,6-DMPH[1][2][3]·HCl) is a specialized hydrazine derivative utilized primarily as a regioselective building block in the synthesis of indole-based heterocycles. Unlike unsubstituted phenylhydrazine, the presence of methyl groups at the ortho positions (2,6-) imposes significant steric constraints and alters the electronic pathway of cyclization reactions, such as the Fischer Indole Synthesis.
From a safety perspective, this compound shares the systemic toxicity profile of the hydrazine class—specifically hemolytic anemia and potential carcinogenicity—but presents unique handling challenges due to its salt form, which can be hygroscopic and prone to auto-oxidation if the free base is liberated.
Chemical Profile
| Property | Specification |
| Chemical Name | 2,6-Dimethylphenylhydrazine hydrochloride |
| CAS Number | 56413-75-3 (HCl salt); 539-47-9 (Free base) |
| Molecular Formula | C₈H₁₂N₂ · HCl |
| Molecular Weight | 172.66 g/mol |
| Appearance | Off-white to beige crystalline powder |
| Solubility | Soluble in water, DMSO, Methanol; Insoluble in non-polar organics (Hexanes) |
| Stability | Hygroscopic. Light sensitive. Stable under acidic conditions; oxidizes rapidly to diazenes/azobenzenes in basic solution or air. |
Part 2: Hazard Identification & Toxicology
Core Hazard Directive: Treat 2,6-DMPH·HCl as a severe hemotoxin and suspected carcinogen . Do not allow skin contact or dust inhalation.[3][4][5][6]
GHS Classification (29 CFR 1910.1200)[4]
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Acute Toxicity (Oral/Dermal/Inhalation): Category 3 (Toxic)[6]
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Carcinogenicity: Category 2 (Suspected)
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Specific Target Organ Toxicity (Repeated): Category 1 (Blood/Liver)
Mechanism of Action: Hydrazine-Induced Hemolysis
The toxicity of 2,6-DMPH·HCl is not merely caustic; it is metabolic. Upon absorption, the hydrazine moiety undergoes auto-oxidation, generating reactive oxygen species (ROS). This leads to the denaturation of hemoglobin into Heinz bodies, resulting in hemolytic anemia.
Figure 1: Pathophysiological cascade of hydrazine-induced hematotoxicity.
Part 3: Safe Handling & Storage Protocols
Expert Insight: The hydrochloride salt is relatively stable compared to the free base. However, never store this compound with oxidizing agents or strong bases. Liberating the free base in an open vessel will lead to rapid darkening (oxidation) and the formation of potentially explosive diazonium byproducts.
Engineering Controls & PPE
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Primary Barrier: All weighing and transfer operations must occur inside a certified chemical fume hood or a glove box (if handling >5g).
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Respiratory: If dust formation is likely and hood containment is breached, use a full-face respirator with P100/OV cartridges.
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Dermal: Double-gloving is mandatory.
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Inner Layer: Nitrile (4 mil).
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Outer Layer: Extended cuff Nitrile or Neoprene (minimum 8 mil).
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Rationale: Hydrazines can permeate standard thin nitrile gloves over time.
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Storage & Stability Workflow
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Temperature: Store at 2–8°C (Refrigerated).
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Atmosphere: Store under inert gas (Argon/Nitrogen) if the seal is broken. The salt is hygroscopic; moisture uptake hydrolyzes the salt, releasing trace HCl and accelerating degradation.
Figure 2: Decision matrix for assessing compound integrity and safe handling.
Part 4: Synthetic Utility – The "Blocked" Fischer Indole Synthesis
The primary value of 2,6-DMPH·HCl lies in the Fischer Indole Synthesis . However, this is not a standard reaction.
The Challenge: The Fischer Indole mechanism requires a [3,3]-sigmatropic rearrangement involving the ortho-carbon of the phenyl ring. In 2,6-DMPH, both ortho positions are blocked by methyl groups. The Outcome: The reaction does not stop at the standard indole. Instead, it typically proceeds via a dienone-imine intermediate , followed by a 1,2-methyl shift (Wagner-Meerwein rearrangement) or elimination, often yielding tetrahydrocarbazoles or indolenines .
Experimental Protocol: Synthesis of 8,9-Dimethyl-1,2,3,4-tetrahydrocarbazole
Reference method adapted from Canadian Journal of Chemistry (Bajwa & Brown, 1970).[2]
Materials:
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2,6-Dimethylphenylhydrazine HCl (1.0 eq)
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Cyclohexanone (1.1 eq)
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Glacial Acetic Acid (Solvent/Catalyst)[8]
Step-by-Step Methodology:
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Preparation: In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, suspend 2,6-DMPH·HCl (10 mmol) in Glacial Acetic Acid (20 mL).
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Addition: Add Cyclohexanone (11 mmol) dropwise at room temperature. The mixture may warm slightly (exothermic hydrazone formation).
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Cyclization: Heat the mixture to reflux (118°C) for 3–4 hours.
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Observation: The solution will darken. Monitoring by TLC is difficult due to the polarity of intermediates; LC-MS is recommended.
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-
Workup: Cool to room temperature. Pour the reaction mixture into ice-water (100 mL).
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Isolation: The product often precipitates as a solid. Filter and wash with cold water. If oil forms, extract with Dichloromethane (DCM), wash with NaHCO₃ (sat.) to remove acid, dry over MgSO₄, and concentrate.
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Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (Hexane/Ethyl Acetate).
Critical Note on Regiochemistry: Because the ortho positions are blocked, the methyl group must migrate. This reaction typically yields the 8-methyl derivative in the tetrahydrocarbazole framework (corresponding to the 7-methyl on the indole ring) due to the rearrangement mechanics.
Part 5: Emergency Response
| Scenario | Immediate Action |
| Skin Contact | Wash immediately with soap and water for 15 minutes.[4] Do not use organic solvents (increases absorption). Seek medical attention for potential systemic toxicity. |
| Inhalation | Move to fresh air.[4][5][9] If breathing is labored, administer oxygen. Alert medical staff of potential hydrazine exposure (delayed pulmonary edema). |
| Spill Cleanup | Do not sweep dry dust (aerosol risk). Cover spill with wet sand or vermiculite. Neutralize with dilute hypochlorite (bleach) solution cautiously (exothermic) to destroy the hydrazine functionality, then collect. |
References
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Fisher Scientific. (2021). Safety Data Sheet: 2,6-Dimethylphenylhydrazine hydrochloride. Retrieved from
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Sigma-Aldrich. (2024).[6] Product Specification and Safety Data: Phenylhydrazine derivatives. Retrieved from
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Bajwa, G. S., & Brown, R. K. (1970). Fischer indole synthesis.[10] The reaction of N'-methyl-2,6-dimethylphenylhydrazine hydrochloride with 2-methylcyclohexanone.[2][8] Canadian Journal of Chemistry, 48(15), 2293–2302. Retrieved from
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National Institutes of Health (NIH). (2019). Mechanism of Haematotoxicity Induced by Phenylhydrazine. Journal of Applied Pharmaceutical Research. Retrieved from
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Alfa Chemistry. (2025).[5] 2,3-Dimethylphenylhydrazine hydrochloride Product Data. (Used for comparative physical property verification). Retrieved from
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